Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester
Overview
Description
Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester: is a chemical compound with the molecular formula C12H13NO6 and a molecular weight of 267.23 g/mol. This compound is known for its applications in various industries, including pharmaceuticals, cosmetics, and food.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester typically involves the esterification of pentanedioic acid with 2,5-dioxo-1-pyrrolidinyl and 2-propyn-1-yl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures is essential to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can yield different products, often involving the conversion of functional groups.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester is studied for its potential biological activities, including enzyme inhibition and receptor binding .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, such as anticonvulsant properties and pain management .
Industry: Industrially, it is used in the formulation of pharmaceuticals, cosmetics, and food additives, owing to its stability and functional properties.
Mechanism of Action
The mechanism of action of Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester
- 2,5-Dioxo-1-pyrrolidinyl 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoate
- 2,5-Dioxopyrrolidin-1-yl (phenyl)acetamides
Uniqueness: Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 5-(2-propyn-1-yl) ester stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .
Properties
IUPAC Name |
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-prop-2-ynyl pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-2-8-18-11(16)4-3-5-12(17)19-13-9(14)6-7-10(13)15/h1H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKPJMUUDOZGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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